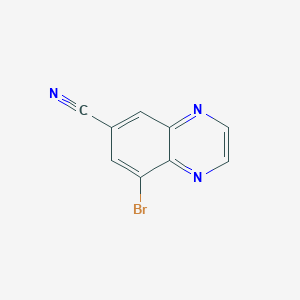

8-Bromoquinoxaline-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Bromchinoxalin-6-carbonitril ist eine heterozyklische aromatische Verbindung mit der Summenformel C₉H₄BrN₃. Es ist ein vielseitiges kleines Molekülgerüst, das in verschiedenen chemischen und biologischen Forschungsanwendungen verwendet wird. Die Verbindung ist durch einen Chinoxalinring gekennzeichnet, der an der 8. Position mit einem Bromatom und an der 6. Position mit einer Cyanogruppe substituiert ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

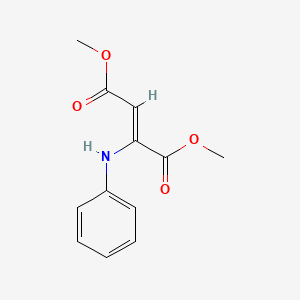

Die Synthese von 8-Bromchinoxalin-6-carbonitril beinhaltet typischerweise die Bromierung von Chinoxalinderivaten. Ein übliches Verfahren ist die Bromierung von Chinoxalin-6-carbonitril unter Verwendung von Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Chloroform oder Acetonitril . Die Reaktion wird üblicherweise bei Raumtemperatur oder unter Rückflussbedingungen durchgeführt, um hohe Ausbeuten zu erzielen.

Industrielle Produktionsverfahren

Die industrielle Produktion von 8-Bromchinoxalin-6-carbonitril folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, und die Reaktionsbedingungen sind auf Skalierbarkeit und Kosteneffizienz optimiert. Das Produkt wird dann unter Verwendung von Standardtechniken wie Umkristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen

8-Bromchinoxalin-6-carbonitril unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Cyclisierungsreaktionen: Es kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterozyklische Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Amine, Thiole und Alkoxide, oft in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinoxaline, Chinoxalinoxide und reduzierte Chinoxalinderivate .

Wissenschaftliche Forschungsanwendungen

8-Bromchinoxalin-6-carbonitril hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer heterozyklischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als therapeutisches Mittel bei verschiedenen Krankheiten zu erforschen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Pharmazeutika verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 8-Bromchinoxalin-6-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Brom- und Cyanogruppen spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu ihren biologischen Wirkungen führt. Es sind detaillierte Studien erforderlich, um die genauen molekularen Zielstrukturen und Signalwege zu entschlüsseln, die beteiligt sind .

Wirkmechanismus

The mechanism of action of 8-Bromoquinoxaline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

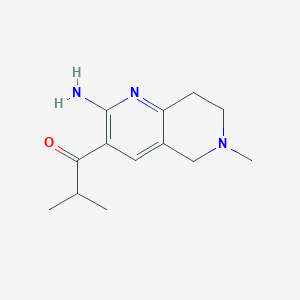

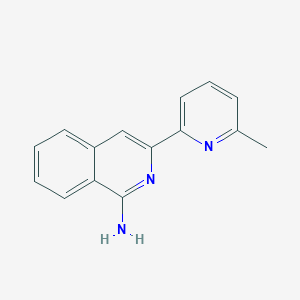

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinoxalin: Die Stammverbindung ohne die Brom- und Cyano-Substitutionen.

6-Cyanchinoxalin: Ähnliche Struktur, aber ohne das Bromatom.

8-Bromchinoxalin: Ähnliche Struktur, aber ohne die Cyanogruppe.

Einzigartigkeit

8-Bromchinoxalin-6-carbonitril ist einzigartig aufgrund des Vorhandenseins sowohl von Brom- als auch von Cyanogruppen, die seine Reaktivität und potenziellen biologischen Aktivitäten verstärken. Die Kombination dieser funktionellen Gruppen macht es zu einem wertvollen Gerüst für die Entwicklung neuer Verbindungen mit vielfältigen Anwendungen .

Eigenschaften

Molekularformel |

C9H4BrN3 |

|---|---|

Molekulargewicht |

234.05 g/mol |

IUPAC-Name |

8-bromoquinoxaline-6-carbonitrile |

InChI |

InChI=1S/C9H4BrN3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h1-4H |

InChI-Schlüssel |

UEJOECUBZAZRTH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C2C(=CC(=CC2=N1)C#N)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)

![2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11873043.png)

![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)